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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings for FNDR-
20123, a novel histone deacetylase (HDAC) inhibitor, with alternative antimalarial compounds.
The data presented is based on the seminal study by Potluri et al. (2020), which details the
discovery and characterization of FNDR-20123 as a potent anti-malarial agent.

Comparative Performance Data

The following tables summarize the quantitative data from in vitro and in vivo studies,
comparing the efficacy and pharmacological properties of FNDR-20123 with other relevant
compounds.

Table 1: In Vitro Anti-malarial Activity and HDAC Inhibition
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IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A
lower IC50 value indicates a more potent compound.

Table 2: In Vitro Killing Profile Comparison

Compound Killing Profile

Better than atovaquone, comparable to
FNDR-20123 _ _

pyrimethamine
Atovaquone Slower killing rate

Pyrimethamine Comparable killing rate to FNDR-20123
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Table 3: Human HDAC Isoform Selectivity

HDAC1 HDAC2 HDAC3 HDACG6 HDACS
Compound
IC50 IC50 IC50 IC50 IC50
FNDR-20123 25 nM 29 nM 2 nM 11 nM 282 nM
Pan-HDAC
Vorinostat inhibitor
(SAHA) (used as
control)

Table 4: Pharmacokinetic and Safety Profile of FNDR-20123

Parameter Value

Liver Microsomal Stability (Human/Mouse/Rat) > 75% remaining after 2 hours
Plasma Protein Binding (Human) 57%

hERG Liability > 100 uM

CYP Isoform Inhibition IC50 > 25 uyM

Cytotoxicity (HepG-2 and THP-1 cell lines) Negligible

Oral Pharmacokinetics (Rats, 100 mg/kg) Cmax=1.1puM, T1/2=55h

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate
reproducibility.

HDAC Activity Screening

A proprietary library of 180 HDAC inhibitors was screened for anti-malarial activity. The activity
of FNDR-20123 against P. falciparum HDAC1 (PfHDAC1) was assessed using a fluorescent
activity assay kit. The enzyme concentration of PFHDAC1 was optimized to 4 ng/uL.
Trichostatin A (TSA) was used as a control. For isoform selectivity, recombinant human HDAC
isoforms (HDAC1, HDAC2, HDAC3, HDACG6, and HDACS8) were used.
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In Vitro Anti-malarial Assays

o Asexual Blood Stage Assay: The anti-malarial activity of FNDR-20123 against the asexual
blood stage of P. falciparum (3D7 strain) was determined to have an IC50 of 41 nM.

o Gametocyte Viability Assay: A functional viability assay was conducted to determine the
activity of FNDR-20123 against the sexual stage of the parasite. This revealed gametocidal
activity against male gametocytes with an IC50 of 190 nM.

In Vitro Killing Profile

The rate of parasite killing by FNDR-20123 was compared to clinically used drugs including
atovaquone, artemisinin, chloroquine, and pyrimethamine. The P. falciparum 3D7 strain was
treated with each compound at a concentration equivalent to 10 times their respective IC50
values for 10 hours, with daily renewal of the drugs. A limiting dilution technique was employed
to quantify the number of viable parasites remaining after treatment.

In Vivo Efficacy Study

The therapeutic efficacy of FNDR-20123 was evaluated in a SCID mouse model infected with
human P. falciparum. FNDR-20123, dissolved in 100% DMSO, was administered orally to
infected mice for four consecutive days (days 3, 4, 5, and 6 post-infection). Parasitemia levels
were compared to an infected control group on day 7. Chloroquine was used as a standard
drug control. A 14-day toxicokinetic study at a daily dose of 100 mg/kg showed no
abnormalities in body weight or gross organ pathology.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of FNDR-20123 and the
experimental workflow for its evaluation.
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Caption: Mechanism of Action of FNDR-20123 as an HDAC Inhibitor.
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Caption: High-level experimental workflow for the discovery of FNDR-20123.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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